Pan-VEGFR Potency: CEP-5214 Exhibits 100- to 300-Fold Higher Affinity for VEGFR2 Compared to Semaxanib (SU5416)
CEP-5214 demonstrates a VEGFR2/KDR IC50 of 4-8 nM in biochemical assays, representing a >150-fold increase in potency relative to the prototypical VEGFR inhibitor semaxanib (IC50 = 1,230 nM) [1]. This low-nanomolar affinity extends across all three VEGFR isoforms, with IC50 values of 16 nM (VEGFR1), 8 nM (VEGFR2), and 4 nM (VEGFR3), establishing a pan-VEGFR inhibition profile [1].
| Evidence Dimension | Biochemical inhibition of VEGFR2/KDR kinase |
|---|---|
| Target Compound Data | IC50 = 4-8 nM |
| Comparator Or Baseline | Semaxanib (SU5416): IC50 = 1,230 nM |
| Quantified Difference | CEP-5214 is >150-fold more potent |
| Conditions | Biochemical kinase assay using recombinant human VEGFR2/KDR enzyme |
Why This Matters
The >100-fold potency advantage enables robust target engagement at substantially lower concentrations, reducing compound requirements and minimizing off-target-driven artifacts in cell-based angiogenesis models.
- [1] Gingrich DE, Reddy DR, Iqbal MA, Singh J, Aimone LD, Angeles TS, et al. A new class of potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: structure-activity relationships for a series of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the identification of CEP-5214 and its dimethylglycine ester prodrug clinical candidate CEP-7055. J Med Chem. 2003 Oct 31;46(25):5375-88. View Source
